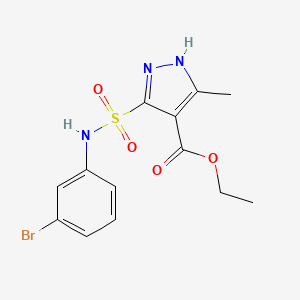

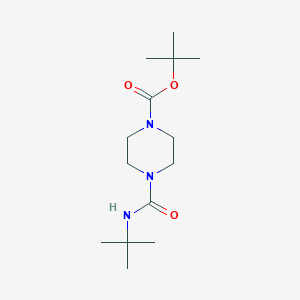

ethyl 5-(N-(3-bromophenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-(N-(3-bromophenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate is a derivative of the pyrazole class of compounds, which are known for their diverse biological activities and applications in medicinal chemistry. Although the specific compound is not directly studied in the provided papers, related pyrazole derivatives have been synthesized and characterized, indicating the interest in this class of compounds for various chemical and biological applications.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves annulation methods or cross-coupling reactions. For instance, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors in Sonogashira-type cross-coupling reactions to obtain alkynyl pyrazoles, which can further undergo cyclization to form condensed pyrazoles . Another synthesis route involves the Knoevenagel approach followed by cyclocondensation to directly produce substituted pyrazoles . These methods highlight the versatility and adaptability of pyrazole synthesis, which could be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single crystal X-ray diffraction studies . These techniques provide detailed information about the molecular conformation, crystal packing, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the properties and reactivity of the compound.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including diazotization and coupling reactions to afford different heterocyclic systems . The reactivity of these compounds can be influenced by the substituents on the pyrazole ring, which can lead to unexpected products under certain conditions, such as the formation of tetracyclic systems . The chemical behavior of the this compound would likely be influenced by the presence of the sulfamoyl and bromophenyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be explored through experimental techniques and theoretical calculations. For example, polarographic studies can reveal the reduction behavior of these compounds in various solvent mixtures . Density functional theory (DFT) calculations can provide insights into the electronic structure, molecular electrostatic potential, and frontier molecular orbitals, which are important for understanding the reactivity and potential biological activity of the compound . These analyses are essential for the development of new compounds with desired properties.

Scientific Research Applications

Synthetic Applications in Heterocyclic Chemistry

Ethyl 5-(N-(3-bromophenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate serves as a precursor or an intermediate in the synthesis of complex heterocyclic structures. Allin et al. (2005) discuss the use of aryl radical building blocks for cyclisation onto azoles, leading to the synthesis of tri- and tetra-cyclic heterocycles. This process utilizes radical cyclization reactions to yield new ring structures attached to azoles, demonstrating the compound's utility in generating novel heterocycles (Allin, Bowman, Elsegood, McKee, Karim, & Rahman, 2005).

Corrosion Inhibition Properties

This compound derivatives have been studied for their corrosion inhibition properties. Dohare et al. (2017) prepared pyranpyrazole derivatives and investigated their efficiency as corrosion inhibitors on mild steel, useful in industrial pickling processes. The study demonstrates the chemical's role in forming protective layers on metal surfaces, emphasizing its importance in corrosion prevention (Dohare, Ansari, Quraishi, & Obot, 2017).

Antiglaucoma Activity

The compound and its derivatives have been evaluated for potential medical applications, such as their inhibitory effects on carbonic anhydrase isoenzymes, which are relevant for treating conditions like glaucoma. Kasımoğulları et al. (2010) synthesized pyrazole carboxylic acid derivatives and tested their efficacy against carbonic anhydrase isoenzymes, revealing the compound's potential as a more potent inhibitor compared to traditional treatments (Kasımoğulları, Bülbül, Arslan, & Gökçe, 2010).

Structural and Spectral Characterization

Viveka et al. (2016) focused on the structural and spectral characterization of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, providing insight into its crystal structure and electronic properties. This research underlines the importance of understanding the fundamental properties of such compounds for their application in designing materials with desired characteristics (Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016).

Mechanism of Action

Future Directions

The future directions for research on this compound would likely depend on its intended applications. If it shows promise as a pharmaceutical or agrochemical, for example, further studies could focus on optimizing its synthesis, understanding its mechanism of action, and assessing its safety and efficacy .

properties

IUPAC Name |

ethyl 3-[(3-bromophenyl)sulfamoyl]-5-methyl-1H-pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3O4S/c1-3-21-13(18)11-8(2)15-16-12(11)22(19,20)17-10-6-4-5-9(14)7-10/h4-7,17H,3H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVKTVXOZOYSFLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1S(=O)(=O)NC2=CC(=CC=C2)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-acetyl-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2548496.png)

![Tert-butyl 3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate](/img/structure/B2548501.png)

![(2E)-3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B2548513.png)

![Ethyl 6-isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2548515.png)

![Ethyl 2-({[6-(4-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate](/img/structure/B2548518.png)